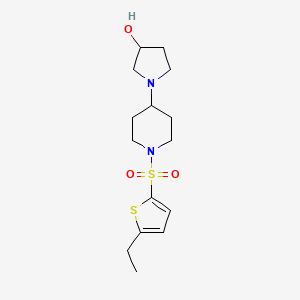
1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a chemical compound with potential therapeutic applications. This compound has garnered attention in scientific research due to its unique structure and promising biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the thiophene derivative The sulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the piperidine ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted piperidine or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has been explored for its potential as a pharmacophore in developing new therapeutic agents. Its anti-inflammatory and antimicrobial properties make it a candidate for treating various conditions:
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of nuclear factor kappa-B (NF-κB), which is crucial in inflammatory responses .
- Antimicrobial Properties : Its structural similarity to known antimicrobial agents suggests it may possess similar activities, warranting further investigation into its efficacy against bacterial and fungal pathogens.
Material Science
The electronic properties of the thiophene ring in the compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Research indicates that compounds with thiophene moieties exhibit favorable charge transport characteristics, which are essential for developing efficient electronic devices.
Biological Studies
The compound's unique structure allows it to be utilized in enzyme inhibition studies and receptor binding assays. Its ability to interact with specific molecular targets can provide insights into biochemical pathways and aid in drug discovery processes .
Case Studies and Research Findings
Recent studies have documented the effects of this compound on cellular models. A notable case study involved evaluating its impact on NF-kB signaling pathways, demonstrating significant inhibition of inflammatory markers in stimulated macrophages .
Another study focused on its synthesis and characterization, highlighting the compound's potential as a lead candidate for further development in therapeutic applications.
Mecanismo De Acción
The mechanism by which 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparación Con Compuestos Similares
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Uniqueness: 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
1-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-2-14-3-4-15(21-14)22(19,20)17-9-5-12(6-10-17)16-8-7-13(18)11-16/h3-4,12-13,18H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWACDNOERHPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













